

# lorlatinib acetate CYP inhibition potential vs other kinase inhibitors

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## Compound Focus: Lorlatinib acetate

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## Lorlatinib's Metabolism & CYP Interaction Potential

The table below summarizes the key cytochrome P450 (CYP) mediated interactions for lorlatinib, based on *in vitro* and clinical data [1] [2].

Interaction Type	Target Enzyme/Transporter	Effect of Lorlatinib	Clinical Evidence & Quantitative Data
Substrate	CYP3A4	Primary metabolic pathway [1]	Coadministration with strong CYP3A4 inducer (rifampicin) reduced lorlatinib exposure by 77% [1]. Coadministration with strong CYP3A4 inhibitor (voriconazole) increased lorlatinib exposure (AUC) by 120% [1].
Inducer	CYP3A4	Net moderate inducer after multiple doses [2]	In a clinical DDI study, lorlatinib reduced the exposure of the CYP3A4 substrate midazolam [2].
Inducer	CYP2B6	Weak inducer [2]	Reduced AUC of bupropion (CYP2B6 probe) by 25% [2].

Interaction Type	Target Enzyme/Transporter	Effect of Lorlatinib	Clinical Evidence & Quantitative Data
Inducer	CYP2C9	Weak inducer [2]	Reduced AUC of tolbutamide (CYP2C9 probe) by 43% [2].
Inhibitor	CYP3A4	Time-dependent inhibitor (based on <i>in vitro</i> data) [2]	Data on file; no clinical inhibition DDI reported in the provided search results.
Transporter	P-glycoprotein (P-gp)	Net moderate inducer [2]	Reduced AUC of fexofenadine (P-gp probe) by 67% [2].

## Comparative CYP Profiles of ALK Inhibitors

This table places lorlatinib's CYP interaction potential in context with other approved ALK tyrosine kinase inhibitors (TKIs). Please note that this is a summary, and the clinical relevance of these properties may vary.

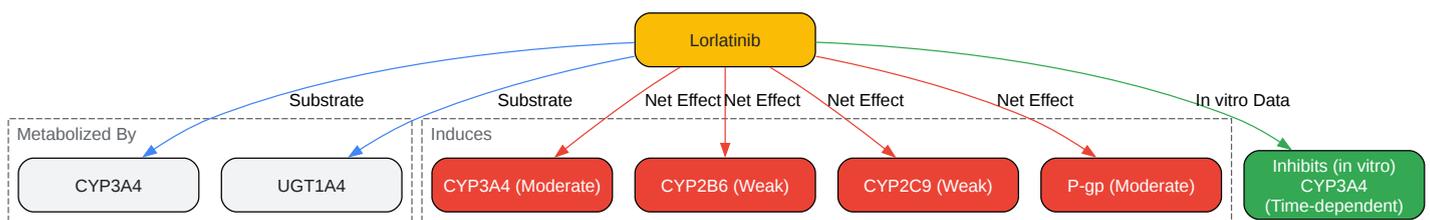
ALK TKI	Metabolism (Primary CYP)	CYP Inhibition Potential	CYP Induction Potential
Lorlatinib (3rd gen)	CYP3A4 & UGT1A4 [2]	Time-dependent CYP3A4 inhibitor ( <i>in vitro</i> ) [2]	<b>Moderate inducer</b> of CYP3A4; <b>Weak inducer</b> of CYP2B6 & CYP2C9 [2]
Alectinib (2nd gen)	CYP3A4	Not a significant CYP inhibitor	Not a significant CYP inducer
Brigatinib (2nd gen)	CYP2C8 & CYP3A4	Not a significant CYP inhibitor	Not a significant CYP inducer
Crizotinib (1st gen)	CYP3A4	Moderate CYP3A4 inhibitor	Not a significant CYP inducer

## Key Experimental Data and Methodologies

The conclusions above are supported by specific clinical and preclinical studies. Here are the methodologies for some key experiments:

- **Clinical DDI Study Design (from [2]):** A pivotal clinical trial evaluated the effect of steady-state lorlatinib (100 mg daily) on probe substrates. Patients received a single dose of a probe drug alone (Day -2), then continuous lorlatinib (Day 1), and a second dose of the probe co-administered with lorlatinib (Day 15). The comparison of the probe drug's pharmacokinetics (AUC and Cmax) in the presence and absence of lorlatinib determined the net inducing or inhibitory effect.
- **\*In Vitro\* Metabolism Study (from [1]):** Lorlatinib's metabolism was investigated using **human liver microsomes (HLM)** and **rat liver microsomes (RLM)**. The use of **ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS)** allowed for the precise quantification of lorlatinib and its metabolites. The study employed **selective chemical inhibitors** for different CYP enzymes in the microsomal incubations to identify the specific CYP isoforms responsible for lorlatinib's metabolism, confirming CYP3A4 as the primary enzyme.

The diagram below summarizes the core metabolic and drug-interaction profile of lorlatinib, integrating the information from the tables above.



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## Implications for Drug Development and Therapy

The summarized data lead to several critical considerations for researchers and clinicians:

- **Managing Drug-Drug Interactions (DDIs):** Lorlatinib's role as a **moderate CYP3A4 inducer** is a key differentiator from other ALK inhibitors. Concomitant use with drugs that are CYP3A4 substrates, particularly those with a narrow therapeutic index, requires careful monitoring as it may lead to reduced efficacy of the co-administered drug [2]. Furthermore, its metabolism by CYP3A4 means strong inducers or inhibitors of this enzyme will significantly alter lorlatinib's plasma concentrations [1].
- **Dosing of Concomitant Medications:** The induction of CYP2B6, CYP2C9, and UGT enzymes suggests that dose adjustments for medications metabolized by these pathways might be necessary, though the "weak" classification indicates the effect may be less pronounced [2]. The strong recommendation is to **avoid P-gp substrates with a narrow therapeutic window** due to lorlatinib's moderate induction of this transporter [2].
- **Safety Profile Distinction:** The unique induction profile of lorlatinib, combined with its specific adverse effects like hyperlipidemia, contributes to a distinct safety spectrum that differentiates it from other ALK TKIs [3]. This is an important factor in the risk-benefit assessment during treatment selection and sequencing.

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